N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(2-Chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a 2-chlorobenzylamine substituent at position 5 and a 2,5-dimethylphenyl sulfonyl group at position 2. Its structural uniqueness lies in the combination of electron-withdrawing (chlorine) and electron-donating (methyl) groups, which modulate physicochemical and biological properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-15-11-12-16(2)21(13-15)33(31,32)24-23-27-22(26-14-17-7-3-5-9-19(17)25)18-8-4-6-10-20(18)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMFTZYWCFSIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine, a compound with the chemical formula , exhibits significant biological activity that has been the subject of various studies. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives and is characterized by a triazole ring and a sulfonyl group. Its unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.
Biological Activity Overview
1. Anticancer Activity:
Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) indicates that modifications in the quinazoline core can enhance anticancer efficacy while reducing toxicity.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.0585 | Inhibition of cell cycle progression |
| Compound B | HeLa (Cervical) | 0.0692 | Induction of apoptosis |
| This compound | TBD | TBD |
2. Antimycobacterial Activity:
The compound has also been evaluated for its antimycobacterial properties. Studies have shown that certain quinazolinone derivatives exhibit moderate inhibitory effects against Mycobacterium tuberculosis. The presence of specific substituents on the quinazoline ring enhances activity against this pathogen.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell division and survival pathways in cancer cells.
- Receptor Modulation: It can act as a modulator for specific receptors that play roles in cellular signaling pathways related to growth and apoptosis.
Case Studies
Case Study 1: Anticancer Effects on MCF-7 Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.0585 µM. The mechanism was linked to cell cycle arrest at the G1 phase and subsequent induction of apoptosis.
Case Study 2: Antimycobacterial Activity
In another study focusing on antimycobacterial activity, derivatives similar to this compound were tested against M. tuberculosis. The results showed moderate inhibitory effects with MIC values indicating potential for further development as an antimycobacterial agent.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound’s closest structural analogues differ primarily in substituents on the benzylamine and sulfonyl groups. Key examples include:
Electronic and Steric Effects:
Physicochemical Properties
Key calculated properties (estimated using cheminformatics tools):
Insights:
- The target’s chlorine atom increases logP (4.2 vs.
- The 4-isopropylphenyl analogue has the highest logP (5.1), indicating possible solubility challenges despite enhanced hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
